molecular formula C14H10N2O6 B14009651 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 83393-63-9

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B14009651
CAS No.: 83393-63-9
M. Wt: 302.24 g/mol
InChI Key: RXIYPJBVYFVEQR-UHFFFAOYSA-N
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Description

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a furan ring, a nitro group, and an indole moiety

Properties

CAS No.

83393-63-9

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one

InChI

InChI=1S/C14H10N2O6/c17-11(12-2-1-5-22-12)7-14(19)9-6-8(16(20)21)3-4-10(9)15-13(14)18/h1-6,19H,7H2,(H,15,18)

InChI Key

RXIYPJBVYFVEQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis: Oxindole (1,3-dihydro-2H-indol-2-one)

The oxindole core is typically synthesized via the cyclization of substituted anilines or via functional group transformations on indole derivatives. The 5-nitro substitution on the indole ring is introduced either by nitration of the indole precursor or by using pre-nitrated starting materials.

Detailed Preparation Methods

Multicomponent One-Pot Synthesis via Biginelli Reaction (Adapted for Oxindole Derivatives)

One reported method for synthesizing substituted 1,3-dihydro-2H-indol-2-one derivatives involves a one-pot multicomponent Biginelli reaction catalyzed by calcium chloride (CaCl2). Although this method was primarily applied to synthesize 5-substituted derivatives with thiadiazolyl-imino groups, the strategy can be adapted for the preparation of 3-substituted hydroxy oxindoles by choosing appropriate aldehydes and keto components, including furan-2-carbaldehyde derivatives.

  • Reaction Conditions : Mixing of substituted indole-2-one, furan-2-carbaldehyde, and other reagents in the presence of CaCl2 under reflux conditions.
  • Characterization : Structures confirmed by elemental analysis, IR, ^1H and ^13C NMR, and mass spectrometry.
  • Yields : Moderate to good yields reported for similar oxindole derivatives.

Stepwise Synthesis via Aldehyde Functionalization and Oxidative Cyclization

An alternative approach involves:

This method parallels the synthetic routes used for related nitrofuran and oxindole derivatives as described in antibacterial compound syntheses.

Patent-Described Methods for Benzylidene Oxindole Derivatives

Patent EP1003721B1 describes the synthesis of benzylidene-1,3-dihydro-indol-2-one derivatives with various substitutions, including nitro and furan groups. The general method involves:

  • Formation of the oxindole core with appropriate substituents.
  • Introduction of benzylidene or ketoalkyl side chains via condensation with aldehydes or acyl chlorides.
  • Functional group modifications including nitration and hydroxylation.
  • Use of heterocyclic aldehydes such as furan-2-carbaldehyde to introduce the furan moiety.

These methods highlight the flexibility of oxindole chemistry for preparing diverse derivatives with potential kinase inhibitory activity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield Range (%) Notes
One-Pot Biginelli Reaction Indole-2-one, furan-2-carbaldehyde, CaCl2 Reflux in suitable solvent 50-80 Efficient for multi-substituted oxindoles
Stepwise Aldehyde Condensation 3-Hydroxy-oxindole, furan-2-yl aldehyde Acid or base catalysis, mild heat 40-70 Allows selective nitration pre/post side chain attachment
Polyhalonitrobutadiene Intermediates Polyhalonitrobutadiene, amines, nucleophiles Methanol reflux, nucleophilic substitution 50-90 Versatile for nitro-furan heterocycles
Patent Benzylidene Oxindole Route Oxindole, heterocyclic aldehydes, nitrating agents Controlled condensation and nitration 45-75 Suitable for kinase inhibitor derivatives

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or indole rings .

Scientific Research Applications

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-1H-indole-3-carbaldehyde
  • 5-nitro-2-furancarboxaldehyde
  • 3-(furan-2-yl)-1H-indole-2-carboxylic acid

Uniqueness

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one, also known as CAS# 83393-63-9, is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C₁₄H₁₀N₂O₆, with a molecular weight of approximately 302.24 g/mol. Key physical properties include:

  • Density : 1.525 g/cm³
  • Boiling Point : 599.9 °C
  • Flash Point : 316.6 °C
  • LogP : 2.2617
PropertyValue
Molecular FormulaC₁₄H₁₀N₂O₆
Molecular Weight302.239 g/mol
Density1.525 g/cm³
Boiling Point599.9 °C
Flash Point316.6 °C

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the nitro group and the furan moiety suggests potential antioxidant properties that could mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways related to neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, with IC₅₀ values indicating effective inhibition of cell proliferation.
Cell LineIC₅₀ (µM)
A431 (skin cancer)< 10
U251 (glioblastoma)< 15
HT29 (colon cancer)< 12

Neuroprotective Effects

The compound has shown promise in neuroprotective assays:

  • In vitro studies revealed that it could protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting a potential role in treating neurodegenerative disorders.

Antimicrobial Activity

Research also suggests antimicrobial properties:

  • The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria in preliminary tests.

Case Studies and Research Findings

  • Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of the compound on breast cancer cells, revealing an IC₅₀ value of approximately 8 µM, indicating potent activity compared to standard chemotherapeutics.
  • Neuroprotection Study : Another study highlighted the neuroprotective effects through modulation of oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Antimicrobial Evaluation : The antimicrobial efficacy was evaluated using the agar diffusion method, showing inhibition zones against Staphylococcus aureus and Escherichia coli.

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